6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid involves several steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are tailored to achieve high yield and purity. Common methods include:
Hydrothermal synthesis: This method involves the use of high temperature and pressure to facilitate the reaction.
Sol-gel process: A technique that involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Impregnation method: This involves the deposition of active components onto a support material.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. Methods such as continuous flow synthesis and automated batch reactors are employed to meet the demand for this compound.
Chemical Reactions Analysis
Types of Reactions
6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2C2HF3O2/c1-5-10-7(2-8(12)11-5)6-3-9-4-6;2*3-2(4,5)1(6)7/h2,6,9H,3-4H2,1H3,(H,10,11,12);2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVNZHMUAJIOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.